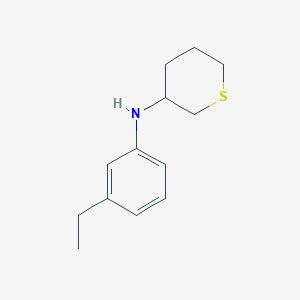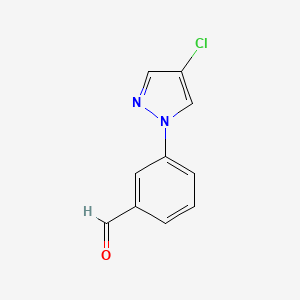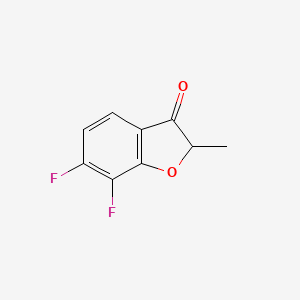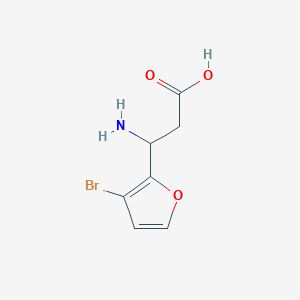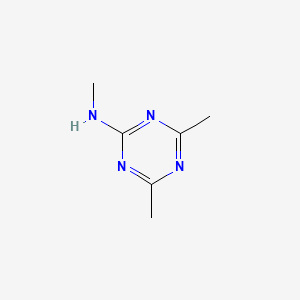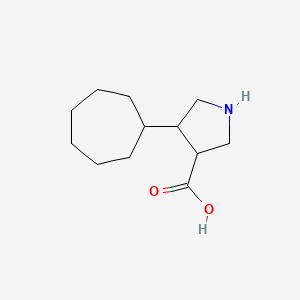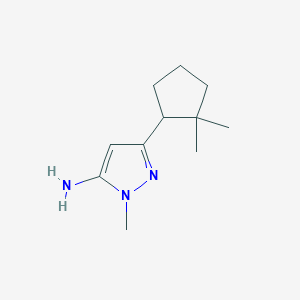
3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a cyclopentane ring substituted with two methyl groups, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2,2-dimethylcyclopentanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopentyl methylphosphonofluoridate: A related compound with a similar cyclopentane ring structure.
Cyclopentane derivatives: Other compounds with cyclopentane rings and various substituents.
Uniqueness
3-(2,2-Dimethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of a cyclopentane ring, pyrazole ring, and amine group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-(2,2-dimethylcyclopentyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-11(2)6-4-5-8(11)9-7-10(12)14(3)13-9/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
BCERKMDRFSCMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1C2=NN(C(=C2)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Furan-2-ylmethyl)amino]propan-1-ol](/img/structure/B13298925.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B13298929.png)
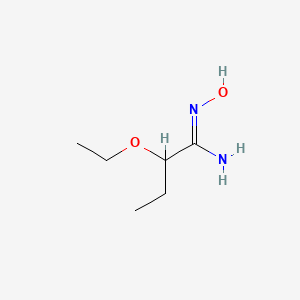
![N-[(2,6-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B13298934.png)
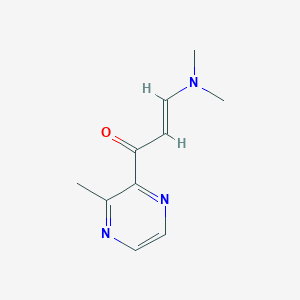
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13298950.png)
